ethyl 2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through multiple pathways. For instance, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to ethyl 2-(piperazin-1-yl)acetate, involves the addition of ethylene diamine to diethyl maleate followed by cyclization.Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was characterized by 1H-NMR, 13C-NMR, and ESI/MS analysis.Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The N-acyl derivatives of piperazine esters can be obtained using bromoacyl chlorides.Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to the one inquired, such as xanthene derivatives and piperazine-based compounds, have been synthesized and evaluated for various biological activities. For instance, xanthene derivatives have shown vasodilatory activity and are of interest for anti-asthmatic agent development due to their role as Phosphodiesterase 3 inhibitors. A study synthesized a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, which demonstrated significant pulmonary vasodilator activity, indicating potential for potent anti-asthmatic compounds (Bhatia et al., 2016).
Effects on Learning and Memory
Research on the effects of compounds containing the piperazine moiety on learning and memory in animal models has been conducted. A study involving the synthesis of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates reported that these compounds facilitated learning and memory in mice, highlighting the potential therapeutic applications of similar compounds in cognitive disorders (Li Ming-zhu, 2012).
Mechanism of Action
The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological activity. Many piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
ethyl 2-[4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O5/c1-4-28-11-10-24-14-15(21(3)18(27)20-16(14)26)19-17(24)23-8-6-22(7-9-23)12-13(25)29-5-2/h4-12H2,1-3H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYCDRDXAJPFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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